molecular formula C14H15N3O3 B3914217 methyl 3-{[(2,4-dimethylphenyl)amino]carbonyl}-1H-pyrazole-1-carboxylate CAS No. 6125-75-3

methyl 3-{[(2,4-dimethylphenyl)amino]carbonyl}-1H-pyrazole-1-carboxylate

Cat. No.: B3914217
CAS No.: 6125-75-3
M. Wt: 273.29 g/mol
InChI Key: ZOEUMOOCBWYIBQ-UHFFFAOYSA-N
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Description

“Methyl 3-{[(2,4-dimethylphenyl)amino]carbonyl}-1H-pyrazole-1-carboxylate” is a complex organic compound. It contains a pyrazole core, which is a simple aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . The compound also includes a carbonyl group (C=O), an amino group (NH2), and a carboxylate ester group (COOCH3). The 2,4-dimethylphenyl group is a phenyl ring substituted with two methyl groups at the 2nd and 4th positions .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves several steps and various reagents . One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another approach involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can also be used .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups and a substituted phenyl ring. The exact structure would depend on the specific positions of these groups on the pyrazole ring .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, depending on the substituents present . For instance, they can participate in palladium-catalyzed coupling reactions with aryl triflates . They can also undergo Cu-catalyzed aerobic oxidative cyclization if they contain β,γ-unsaturated hydrazone groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Factors such as polarity, solubility, melting point, boiling point, and reactivity would be influenced by the presence and position of the functional groups .

Mechanism of Action

The mechanism of action of “methyl 3-{[(2,4-dimethylphenyl)amino]carbonyl}-1H-pyrazole-1-carboxylate” would depend on its specific application. For instance, if it’s used as a pharmaceutical, its mechanism of action would likely involve interaction with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with “methyl 3-{[(2,4-dimethylphenyl)amino]carbonyl}-1H-pyrazole-1-carboxylate” would depend on its specific properties and uses. As with all chemicals, appropriate safety measures should be taken when handling it to avoid potential health risks .

Future Directions

The future directions for research on “methyl 3-{[(2,4-dimethylphenyl)amino]carbonyl}-1H-pyrazole-1-carboxylate” could include exploring its potential applications in various fields such as medicinal chemistry, drug discovery, and agrochemistry . Further studies could also focus on developing more efficient synthesis methods and investigating its mechanism of action in more detail .

Properties

IUPAC Name

methyl 3-[(2,4-dimethylphenyl)carbamoyl]pyrazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-9-4-5-11(10(2)8-9)15-13(18)12-6-7-17(16-12)14(19)20-3/h4-8H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEUMOOCBWYIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NN(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20417494
Record name methyl 3-[(2,4-dimethylphenyl)carbamoyl]pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6125-75-3
Record name methyl 3-[(2,4-dimethylphenyl)carbamoyl]pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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